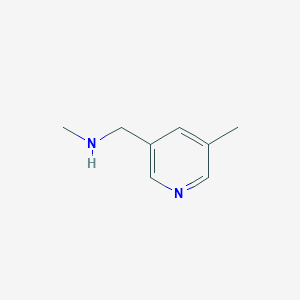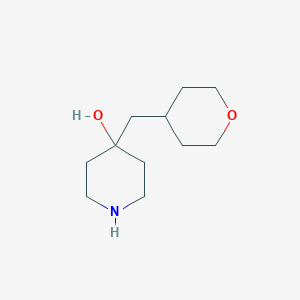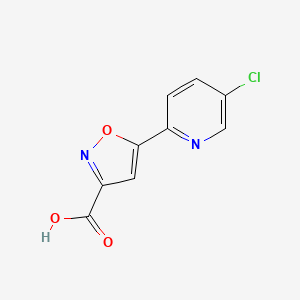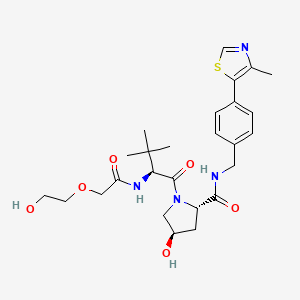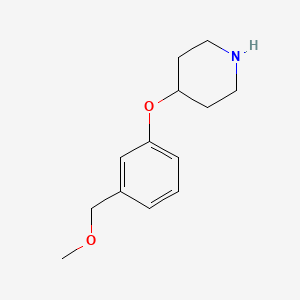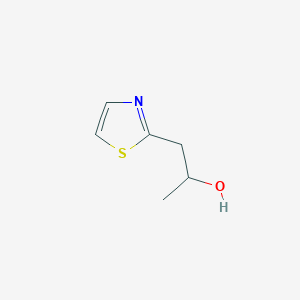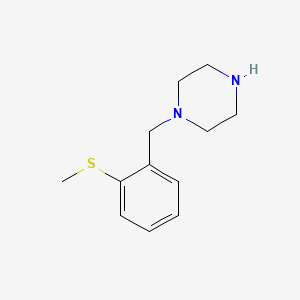
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone is a chemical compound characterized by its unique structure, which includes a chloro and two difluoro substituents on a phenyl ring, attached to a difluoroethanone moiety
准备方法
The synthesis of 1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from 3-chloro-2,4-difluorobenzene
Reaction Conditions: The halogenation step requires the use of chlorine and fluorine gases under controlled conditions. The Friedel-Crafts acylation is carried out using an acid chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
化学反应分析
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学研究应用
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced composites.
作用机制
The mechanism of action of 1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Pathways Involved: The exact pathways affected by the compound depend on its specific application. In antimicrobial research, it may target bacterial cell wall synthesis, while in cancer research, it may interfere with cell proliferation and apoptosis pathways.
相似化合物的比较
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-chloro-2,4-difluorophenylmethanol and 1-(3-chloro-2,4-difluorophenyl)-1-phenylethanol share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both chloro and difluoro substituents on the phenyl ring, along with the difluoroethanone moiety, gives this compound unique chemical and biological properties
属性
分子式 |
C8H3ClF4O |
|---|---|
分子量 |
226.55 g/mol |
IUPAC 名称 |
1-(3-chloro-2,4-difluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3ClF4O/c9-5-4(10)2-1-3(6(5)11)7(14)8(12)13/h1-2,8H |
InChI 键 |
ARRPGSRXDSJPNN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(=O)C(F)F)F)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13604572.png)
![{5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride](/img/structure/B13604573.png)
